4-Chloro-2,6-difluorobenzoyl chloride

描述

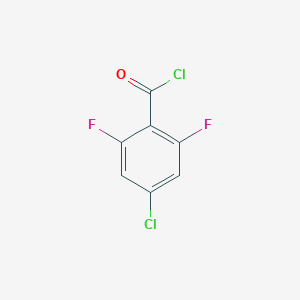

4-Chloro-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

作用机制

Target of Action

These reactions are commonly used in organic synthesis .

Mode of Action

4-Chloro-2,6-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . The chlorine atom is displaced in these reactions, which results in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Biochemical Pathways

The compound can be used as an intermediate in the synthesis of various organic compounds . The products of these reactions may have biological activity and could potentially interact with various biochemical pathways.

Pharmacokinetics

As a small, lipophilic molecule, it might be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolic stability and excretion .

Result of Action

As a reactive compound, it could potentially react with various biological molecules, altering their structure and function. The specific effects would depend on the nature of these reactions and the identity of the reaction partners .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and can react with water, forming 4-Chloro-2,6-difluorobenzoic acid . Therefore, it should be stored and handled under dry conditions . Temperature can also affect its stability and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride. One common method includes the reaction of 2,6-difluorobenzoyl chloride with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

化学反应分析

Types of Reactions

4-Chloro-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloro-2,6-difluorobenzoic acid.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of the compound.

Nucleophiles: Such as amines or alcohols, used in substitution reactions.

Water: For hydrolysis reactions.

Major Products Formed

4-Chloro-2,6-difluorobenzoic acid: Formed through hydrolysis.

Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.

科学研究应用

Overview

4-Chloro-2,6-difluorobenzoyl chloride is an important chemical compound with significant applications in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of chlorine and fluorine substituents, makes it a versatile intermediate for the synthesis of complex molecules.

Synthesis Applications

This compound is primarily utilized as a reagent in various chemical reactions:

-

Acylation Reactions : It acts as an acyl chloride, facilitating the introduction of the 2,6-difluorobenzoyl group into other organic compounds. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.

Reaction Type Example Compound Yield (%) Conditions Acylation with amines N-(6-trifluoromethylbenzothiazol-2-yl)-2,6-difluorobenzamide 83 THF, triethylamine, 30-40°C Acylation with alcohols Methyl 3-{(2,6-difluorophenyl)carbonyl}amino}-4-fluorobenzoate 52 DCM, triethylamine, room temp - Synthesis of Fluorinated Compounds : The fluorine atoms in its structure enhance the biological activity of synthesized compounds. For instance, it has been used to create derivatives that exhibit potent antiviral properties.

Biological Applications

Research has demonstrated that derivatives synthesized from this compound exhibit significant biological activities:

- Antiviral Activity : Compounds derived from this reagent have been tested against HIV-1 variants and shown to possess inhibitory effects on viral replication, making them potential candidates for antiviral drug development .

- Anticancer Properties : Some synthesized compounds have demonstrated cytotoxic effects on cancer cell lines. The incorporation of fluorinated groups is believed to enhance their interaction with biological targets.

Case Studies

Several studies highlight the utility of this compound in real-world applications:

- Synthesis of Antiviral Agents :

-

Development of Fluorinated Pharmaceuticals :

- Researchers synthesized a series of fluorinated benzoic acid derivatives using this compound as a key intermediate. These compounds were evaluated for their pharmacological profiles and showed promise in treating various diseases due to their enhanced metabolic stability and bioavailability.

相似化合物的比较

Similar Compounds

2,6-Difluorobenzoyl Chloride: Similar in structure but lacks the chlorine atom at the 4-position.

4-Chlorobenzoyl Chloride: Similar but lacks the fluorine atoms at the 2 and 6 positions.

Benzoyl Chloride: The parent compound without any halogen substitutions

Uniqueness

4-Chloro-2,6-difluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

生物活性

4-Chloro-2,6-difluorobenzoyl chloride is a synthetic compound that belongs to the class of benzoyl chlorides. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of various pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

This compound is characterized by its chlorinated and fluorinated benzene ring structure. The presence of chlorine and fluorine atoms enhances its reactivity and biological profile. The compound can be represented by the following chemical structure:

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral properties. A study demonstrated that compounds containing the difluorobenzyl moiety showed promising activity against HIV-1 variants, particularly those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The study highlighted structure-activity relationships (SAR) that suggest modifications at specific positions on the benzene ring can enhance inhibitory activity against viral replication.

Table 1: Inhibitory Activity of Benzimidazole Derivatives

| Compound | % Inhibition at 1 μM |

|---|---|

| 4-Chloro-2,6-difluorobenzoyl derivative | 75% |

| 5-Bromo derivative | 43% |

| 4-Methyl derivative | 71% |

This table summarizes the inhibitory effects observed in various substituted derivatives of the compound .

Neuropharmacological Effects

In addition to antiviral activity, compounds derived from this compound have been studied for their interaction with nicotinic acetylcholine receptors (nAChRs). A series of aryl derivatives were evaluated for their potency as positive allosteric modulators of α7 nAChRs. The findings revealed that certain modifications significantly increased the efficacy of these compounds in modulating receptor activity .

Table 2: Modulatory Activity on α7 nAChRs

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| 4-Chlorobenzoyl derivative | 0.14 | 600 |

| 2,6-Difluorobenzoyl derivative | 0.38 | 1200 |

This data shows how structural changes influence the biological activity related to neuropharmacological pathways .

Occupational Exposure

A study focused on the biomonitoring of occupational exposure to difluorosubstituted benzoylurea compounds, including derivatives of this compound. The analysis involved urine samples from workers exposed to these compounds, revealing significant concentrations of metabolites such as 2,6-difluorobenzoic acid (DFBA) . The findings underscore the relevance of monitoring exposure levels in occupational settings due to potential health risks associated with these chemicals.

Table 3: Urinary Concentrations of DFBA

| Worker Group | Mean DFBA Concentration (μg/l) | Range (μg/l) |

|---|---|---|

| Exposed Workers | 42.1 ± 47.2 | 0.786–151 |

属性

IUPAC Name |

4-chloro-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZDUKKKWXLPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590644 | |

| Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272104-45-7 | |

| Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。